molecular formula C11H9F3N2 B2581870 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline CAS No. 664997-23-3

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B2581870
CAS No.: 664997-23-3
M. Wt: 226.202
InChI Key: BTLPAJJJYDQMKE-UHFFFAOYSA-N
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Description

“2-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H10N2 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to an aniline group . The molecular weight of this compound is 158.204 .


Chemical Reactions Analysis

The compound has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction . This reaction involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at 20 degrees Celsius . It has a molecular weight of 158.204 .

Scientific Research Applications

Chemical Structure and Molecular Interactions

  • The chemical structure of similar compounds to 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline has been studied, revealing interesting molecular interactions. For instance, isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline compounds show a planar backbone with distinctive features. These structures are characterized by dihedral angles formed between the pyrrole and benzene rings, hydrogen bonding, and C-H···π interactions (Su et al., 2013).

Catalysis and Synthesis Applications

  • 2-(1H-pyrrol-1-yl)anilines are used in various catalysis and synthesis applications. For instance, they have been used in the copper-catalyzed synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines, showcasing their utility in constructing complex molecular structures (Yan & Guan, 2020).

Directing Group in Chemical Reactions

  • Compounds like 2-(pyridin-2-yl)aniline, which are structurally similar to this compound, have been used as a directing group in C-H amination reactions mediated by cupric acetate. This demonstrates the potential for directing the course of chemical reactions (Zhao et al., 2017).

Ligand in Cu-Catalyzed Reactions

  • Pyrrole-2-carboxylic acid, a compound related to this compound, has been identified as an effective ligand in Cu-catalyzed reactions. This highlights the role of similar structures in facilitating and enhancing chemical reactions (Altman et al., 2008).

Asymmetric Synthesis

  • In asymmetric synthesis, 2-(1H-pyrrol-1-yl)anilines have been used to produce diverse 4,5-dihydropyrrolo[1,2-a]quinoxalines, further illustrating their versatility in synthesizing structurally complex and diverse molecules (Li et al., 2013).

Safety and Hazards

This compound is air sensitive and should be stored under inert gas . It may cause serious eye irritation and skin irritation . Protective gloves, eye protection, and face protection should be worn when handling this compound . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, seek medical advice or attention .

Future Directions

As for future directions, the compound’s potential for synthesizing pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction could be further explored . This could lead to the development of new synthetic methods and the discovery of new compounds.

Biochemical Analysis

Biochemical Properties

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in oxidative cyclization processes. It interacts with enzymes such as copper(II) catalysts, which facilitate the formation of pyrrolo[1,2-a]quinoxalines through a domino reaction involving C–C bond cleavage and new C–C and C–N bond formation . The compound’s interaction with alkylsilyl peroxides suggests the involvement of alkyl radical species in the reaction cascade . These interactions highlight the compound’s potential in synthetic organic chemistry and its utility in creating complex molecular structures.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in oxidative cyclization reactions suggests that it may impact redox balance within cells, potentially affecting cellular responses to oxidative stress . Additionally, its interactions with enzymes and other biomolecules could lead to alterations in metabolic pathways, influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to undergo oxidative cyclization in the presence of copper(II) catalysts and alkylsilyl peroxides indicates that it may act as a substrate for enzyme-mediated reactions . This process involves the generation of alkyl radical species, which participate in the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . Higher doses could lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s participation in oxidative cyclization reactions highlights its role in redox processes and the generation of reactive intermediates . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, influencing its overall biochemical activity.

Properties

IUPAC Name

2-pyrrol-1-yl-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLPAJJJYDQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664997-23-3
Record name 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline
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